5-Methyl-DL-tryptophan chemical properties and structure
5-Methyl-DL-tryptophan chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a methyl group substitution at the 5th position of the indole (B1671886) ring. This modification confers unique chemical and biological properties, distinguishing it from its parent molecule. As a tryptophan analog, 5-Methyl-DL-tryptophan has been utilized in various research applications, notably as a tool to study tryptophan metabolism and its regulatory pathways. It acts as an inhibitor of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway, and serves as a corepressor of the trp operon in prokaryotes.[1] Recent studies have also elucidated its role in modulating inflammatory signaling pathways, highlighting its potential for further investigation in drug discovery and development.
Chemical Structure and Properties
5-Methyl-DL-tryptophan is a racemic mixture containing equal amounts of the D- and L-enantiomers. The presence of the methyl group on the indole ring influences its steric and electronic properties, which in turn affects its biological activity.
Structure:
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IUPAC Name: 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid[2]
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Molecular Formula: C₁₂H₁₄N₂O₂[2]
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Canonical SMILES: CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N[2]
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InChI Key: HUNCSWANZMJLPM-UHFFFAOYSA-N[2]
Physicochemical Properties:
A summary of the key physicochemical properties of 5-Methyl-DL-tryptophan is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 218.25 g/mol | [2] |
| Melting Point | 280-282 °C | |
| Boiling Point | 358.94 °C (estimated) | [3] |
| pKa (predicted) | 2.26 ± 0.10 (for L-enantiomer) | [3] |
| Solubility | ||
| in 1 M HCl | ≥ 100 mg/mL | [4] |
| in DMSO | 66.67 mg/mL (requires sonication and pH adjustment to 2 with 1 M HCl) | [4] |
| in Aqueous Buffers | Sparingly soluble | [4] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 5-Methyl-DL-tryptophan.
¹H and ¹³C NMR Spectroscopy:
Infrared (IR) Spectroscopy:
The FTIR spectrum of 5-Methyl-DL-tryptophan would exhibit characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations of the indole ring and the amino group, C-H stretching of the aromatic and aliphatic portions, a strong C=O stretching of the carboxylic acid, and C-N stretching vibrations.
Mass Spectrometry:
Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of 5-Methyl-DL-tryptophan is 218.1055 g/mol .[2]
Experimental Protocols
Synthesis of 5-Methyl-DL-tryptophan from 5-Methylgramine (B1294790)
A common synthetic route to 5-Methyl-DL-tryptophan involves the reaction of 5-methylgramine with a protected acetamidomalonate. The following is a representative protocol.
Materials:
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5-Methylgramine
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Diethyl acetamidomalonate
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Sodium ethoxide
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Ethanol
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Hydrochloric acid
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Sodium hydroxide
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Dioxane
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Diethyl ether
Procedure:
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Condensation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl acetamidomalonate is added, followed by the addition of 5-methylgramine. The reaction mixture is refluxed for several hours.
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Hydrolysis: The resulting intermediate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide.
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Neutralization and Cyclization: The reaction mixture is then neutralized with hydrochloric acid, leading to the precipitation of the crude product.
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Purification: The crude 5-Methyl-DL-tryptophan is purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
In Vitro Assay for Anthranilate Synthase Inhibition
This protocol describes a method to determine the inhibitory effect of 5-Methyl-DL-tryptophan on anthranilate synthase activity.[5][6]
Materials:
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Purified anthranilate synthase
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Chorismate (substrate)
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Glutamine (co-substrate)
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5-Methyl-DL-tryptophan (inhibitor)
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Reaction buffer (e.g., Tris-HCl with MgCl₂ and EDTA)
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Fluorometer
Procedure:
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Enzyme Reaction: The assay is performed in a microplate format. The reaction mixture contains the reaction buffer, chorismate, glutamine, and varying concentrations of 5-Methyl-DL-tryptophan.
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Initiation: The reaction is initiated by the addition of purified anthranilate synthase.
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Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
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Detection: The formation of anthranilate, the product of the reaction, is monitored by measuring the increase in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.
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Data Analysis: The initial reaction rates are calculated from the fluorescence data. The IC₅₀ value for 5-Methyl-DL-tryptophan is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Trp Operon Repression Assay using a β-Galactosidase Reporter
This protocol outlines a method to assess the corepressor activity of 5-Methyl-DL-tryptophan on the trp operon in Escherichia coli.[7]
Materials:
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E. coli strain carrying a trp-lacZ fusion (where the lacZ gene, encoding β-galactosidase, is under the control of the trp promoter)
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Minimal medium with and without tryptophan
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5-Methyl-DL-tryptophan
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ONPG (o-nitrophenyl-β-D-galactopyranoside)
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Lysis buffer
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Spectrophotometer
Procedure:
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Bacterial Growth: The E. coli strain is grown in minimal medium supplemented with and without tryptophan, and with varying concentrations of 5-Methyl-DL-tryptophan.
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Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including β-galactosidase.
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β-Galactosidase Assay: The activity of β-galactosidase is measured by adding ONPG to the cell lysate. The enzyme cleaves ONPG to produce o-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 420 nm.
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Data Analysis: The β-galactosidase activity is calculated in Miller units. The repression of the trp operon is determined by the decrease in β-galactosidase activity in the presence of 5-Methyl-DL-tryptophan compared to the control.
Signaling Pathway Modulation
Recent evidence indicates that 5-Methyl-DL-tryptophan can modulate inflammatory signaling pathways, specifically the Toll-like receptor 4 (TLR4) pathway.
TLR4/MyD88/NF-κB Signaling Pathway
The diagram below illustrates the canonical TLR4 signaling cascade and the potential point of intervention by 5-Methyl-DL-tryptophan.
Caption: TLR4 signaling pathway and potential modulation by 5-Methyl-DL-tryptophan.
Conclusion
5-Methyl-DL-tryptophan is a valuable research tool with well-defined effects on tryptophan biosynthesis and its regulation. Its recently discovered role in modulating inflammatory signaling pathways opens new avenues for its application in biomedical research. This technical guide provides a comprehensive overview of its chemical properties, structure, and experimental protocols, serving as a foundational resource for scientists and researchers in the field. Further investigation into its precise molecular mechanisms of action is warranted to fully explore its therapeutic potential.
References
- 1. Khan Academy [khanacademy.org]
- 2. 5-Methyl-DL-tryptophan | C12H14N2O2 | CID 92852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 154-06-3 CAS MSDS (5-Methyl-L-tryptophan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of the altered anthranilate synthase in 5-methyltryptophan-resistant rice mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trp-999 of beta-galactosidase (Escherichia coli) is a key residue for binding, catalysis, and synthesis of allolactose, the natural lac operon inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
